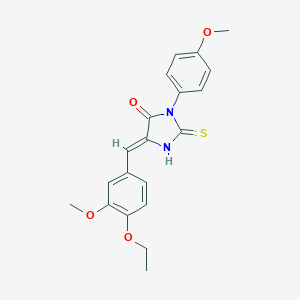
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as EMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research, where 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has shown significant anti-tumor activity in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential applications in other areas of scientific research, such as immunology and infectious diseases.
In conclusion, 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is a promising compound that has shown significant potential in the field of scientific research. Its anti-tumor activity and other biochemical and physiological effects make it a promising candidate for the development of new cancer therapies, and further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 4-methoxyphenylthiourea in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Propriétés
Nom du produit |
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C20H20N2O4S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-17-10-5-13(12-18(17)25-3)11-16-19(23)22(20(27)21-16)14-6-8-15(24-2)9-7-14/h5-12H,4H2,1-3H3,(H,21,27)/b16-11- |
Clé InChI |
RPPGBMCEJBJOTA-WJDWOHSUSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306891.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306892.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306893.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306894.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306895.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306897.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306898.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306902.png)
![ethyl5-(2-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306905.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306907.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methylpiperazin-1-yl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306910.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306911.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306912.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306913.png)